![molecular formula C24H26N2O5 B4058059 methyl 11-(2,4-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4058059.png)

methyl 11-(2,4-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

Overview

Description

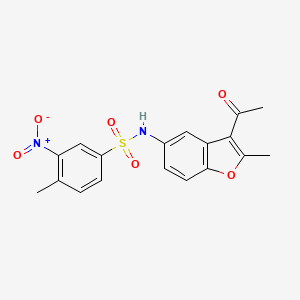

Benzodiazepines are privileged heteroaromatic molecules and are considered to be the core of an essential class of pharmaceutically active analogues . They are used in various applications such as antimicrobial, alcohol withdrawal syndrome (AWS), endothelin antagonist, hypnotics, anxiolytics, anticonvulsants, muscle relaxants, anticancer drugs, sedatives, and antipsychotics .

Synthesis Analysis

In the search for unprecedented tri and/or tetrapod pharmacophoric conjugates, a series of new 4-ethyl-1H-benzo[b][1,4]diazepin-2(3H)-ones were synthesized . The synthesis involved the use of 5-methyl-4-(methylthio)-2-oxo-2,11-dihydrobenzo[b]pyrano[2,3-e][1,4]diazepine-3-carbonitrile as a reactive precursor .Molecular Structure Analysis

The molecular structure of these compounds was elucidated using MS, IR, NMR, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include cyclocondensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using techniques such as IR spectroscopy, NMR spectroscopy, and elemental analysis .Scientific Research Applications

Synthesis and Structural Analysis

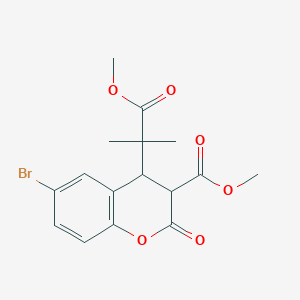

- The chemical compound has been utilized in the total synthesis of psoromic acid, a lichen depsidone. This process involved the selective functionalization of a related compound, methyl O-methylhypopsoromate, highlighting its role in complex organic synthesis processes (Sala & Sargent, 1979).

Chemical Transformations and Reactions

- Research demonstrates the transformation of 10,11-dihydro-5H-dibenzo[b,e][1,4]diazepines to phenazines under metal-free conditions, indicating the compound's utility in novel chemical transformations (Laha, Tummalapalli, & Gupta, 2014).

Application in Medicinal Chemistry

- A study explored the synthesis of 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones, where a specific derivative showed moderate analgesic activity. This points towards potential applications in developing new pharmaceutical compounds (Matsuo, Yoshida, Ohta, & Tanaka, 1985).

Corrosion Inhibition Properties

- The compound's derivatives have been synthesized and investigated for their anti-corrosion properties on mild steel in acidic environments. This application in material science underscores its potential in industrial contexts (Laabaissi et al., 2021).

Photochemical and Spectral Studies

- The compound has been a subject in photochemical studies, where its behavior under specific conditions was analyzed, contributing to a deeper understanding of its chemical properties (Joshua & Lewis, 1967).

Mechanism of Action

Future Directions

properties

IUPAC Name |

methyl 6-(2,4-dimethoxyphenyl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-13-11-18-21(23(27)20(13)24(28)31-4)22(26-17-8-6-5-7-16(17)25-18)15-10-9-14(29-2)12-19(15)30-3/h5-10,12-13,20,22,25-26H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJXLFHPQPNNPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=C(C=C4)OC)OC)C(=O)C1C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(butylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B4057988.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4058016.png)

![2-(1-nitro-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4058017.png)

![N-[(1R)-1-(4-methoxyphenyl)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4058035.png)

![2-[(1-{4-[(difluoromethyl)thio]phenyl}-2,5-dioxo-3-pyrrolidinyl)thio]nicotinic acid](/img/structure/B4058066.png)

![diethyl 4-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B4058082.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4058089.png)